ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a tetrazole ring, a sulfanyl group, and an ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach using azides and alkynes under copper-catalyzed conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a suitable thiol compound.
Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Ammonia, primary amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, different esters.
Scientific Research Applications
Ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize such functional groups. The sulfanyl group can participate in redox reactions, potentially altering the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylphenyl)-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate .
- Ethyl 4-(4-methoxyphenyl)-2-({[(5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate .
Uniqueness
Ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is unique due to its combination of a tetrazole ring and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-3-27-18(26)14-6-8-15(9-7-14)20-17(25)12-28-19-21-22-23-24(19)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESOOWQRFNXORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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